molecular formula C17H14ClNO2 B1452037 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160261-36-8

7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1452037
M. Wt: 299.7 g/mol
InChI Key: LYMZIIWAWCYCMF-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H14ClNO2 . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is 299.76 . The InChI code for this compound is 1S/C17H14ClNO2/c1-9-4-6-12-13 (17 (18)20)8-14 (19-16 (12)11 (9)3)15-7-5-10 (2)21-15/h4-8H,1-3H3 .


Chemical Reactions Analysis

There is currently no available information on the chemical reactions involving 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride .

It should be stored at a temperature of 28°C .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives are recognized for their anticorrosive properties. They are effective against metallic corrosion due to their ability to form stable chelating complexes with metallic surfaces through coordination bonding. This characteristic makes them valuable in extending the life of metals used in various industries (Verma, Quraishi, & Ebenso, 2020).

Green Synthesis of Quinoline

In the realm of medicinal chemistry, the quinoline core is notable for a wide range of biological activities, including antimicrobial and anticancer effects. Recent efforts have focused on green chemistry approaches to synthesize quinoline scaffolds, minimizing the use of hazardous chemicals and promoting environmentally friendly methods. This approach not only contributes to sustainable chemistry but also opens new pathways for the application of quinoline derivatives in various therapeutic areas (Nainwal et al., 2019).

Quinoline Degradation for Environmental Safety

Quinoline's role as a critical material in several industries poses environmental and health risks due to its carcinogenic, teratogenic, and mutagenic effects. Research on quinoline degradation is aimed at mitigating these risks by improving degradation efficiency, thereby minimizing its adverse impacts on human health and the ecological environment (Luo et al., 2020).

Optoelectronic Applications of Quinoline Derivatives

Quinoline derivatives, particularly Hexaazatriphenylene (HAT) and its analogs, show promise in optoelectronics due to their excellent π–π stacking ability and electron-deficient nature. Their applications span n-type semiconductors, sensors, and organic light-emitting diodes (OLEDs), highlighting quinoline's versatility beyond medicinal applications (Segura et al., 2015).

Safety And Hazards

For safety information and hazards related to 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, please refer to the Material Safety Data Sheet (MSDS) .

Future Directions

There is currently no available information on the future directions of research involving 7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride .

properties

IUPAC Name

7,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-9-4-6-12-13(17(18)20)8-14(19-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMZIIWAWCYCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(O3)C)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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